N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride
Description
Regulatory Frameworks:
- TSCA (U.S.) : Under the Toxic Substances Control Act, this compound is subject to inventory reporting requirements. While not explicitly listed among the five PBTs (persistent, bioaccumulative, toxic chemicals) regulated since 2021, its production or importation in the U.S. necessitates compliance with general TSCA provisions.
- REACH (EU) : As a substance manufactured or imported in quantities ≥1 ton/year, it requires registration with the European Chemicals Agency (ECHA). Its CAS number does not currently appear on the Authorization List or Restriction List, but suppliers must disclose its presence in articles under REACH Article 33.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 58050-41-2 | |
| Molecular Weight | 242.79 g/mol | |
| Regulatory Status | TSCA Inventory-listed |
Properties
CAS No. |
58050-41-2 |
|---|---|
Molecular Formula |
C13H23ClN2 |
Molecular Weight |
242.79 g/mol |
IUPAC Name |
N',N'-diethyl-N-phenylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N2.ClH/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13;/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3;1H |
InChI Key |
VAHVAKVIGZDEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3-Phenylpropane-1,3-diamine
One common approach involves selective alkylation of 3-phenylpropane-1,3-diamine with diethylating agents to introduce the N1,N1-diethyl groups. The process generally includes:
- Starting with 3-phenylpropane-1,3-diamine as the substrate.
- Reacting with diethyl halides (e.g., diethyl chloride or bromide) under controlled conditions to selectively alkylate the N1 nitrogen.
- The reaction is typically carried out in an inert solvent such as toluene or acetonitrile, with a base to scavenge the released acid.
- The product is isolated and purified by standard techniques such as extraction, washing, drying over MgSO4, and flash column chromatography.
Reductive Amination Route
Another method involves reductive amination of phenyl-substituted aldehydes or ketones with diethyl-substituted diamines:
- The aldehyde or ketone precursor bearing the phenyl group is reacted with diethyl-substituted propane-1,3-diamine under mild acidic conditions to form an imine intermediate.
- The imine is then reduced using sodium borohydride (NaBH4) or other hydride donors to yield the target diamine.
- This method allows for good control over regioselectivity and yields, often resulting in 60-75% isolated yields after purification.
Multi-step Synthesis via Intermediate Formation
A more elaborate synthesis involves:
- Preparation of an intermediate such as N-(3-anilino-allylidene)-aniline or related Schiff bases.
- Reaction of this intermediate with cyanoacetic acid esters or other electrophiles in acetanhydride solvent at elevated temperatures (85-90°C) for several hours.
- Subsequent addition of diethyl-1,3-propanediamine to the reaction mixture in ethanol at 50°C, followed by distillation and chromatographic purification.
- This method has been reported to yield the product in approximately 73% yield with high purity after vacuum drying.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 3-phenylpropane-1,3-diamine + diethyl halide, base | 50-100°C | 12-24 h | 60-70 | Solvent: toluene or acetonitrile; base scavenges HX |
| Reductive amination | Phenyl aldehyde + diethyl propane-1,3-diamine + NaBH4 | Room temp to 50°C | 0.5-2 h | 65-75 | Purification by flash chromatography |
| Multi-step synthesis | Schiff base + cyanoacetic acid ester + diethyl-1,3-propanediamine | 50-90°C | 2-4 h | ~73 | Purification by silica gel chromatography and vacuum drying |
Analytical and Purity Data
- Purity of the final compound is typically confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
- Typical NMR signals include aromatic protons (phenyl ring), methylene groups adjacent to nitrogen, and diethyl substituents.
- IR spectra show characteristic N-H stretching, C-H stretching, and aromatic ring vibrations.
- Mass spectrometry confirms molecular ion peaks consistent with C13H22N2 (M+H)+ at m/z ~ 206.
Summary of Key Research Findings
- The alkylation and reductive amination routes provide efficient and scalable methods for synthesizing this compound with yields ranging from 60% to 75%.
- Multi-step syntheses involving Schiff base intermediates and ester reactions offer alternative pathways with comparable yields and purity.
- Purification by flash column chromatography and drying under vacuum are essential to obtain high-purity products suitable for further applications.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride exhibits potential anticancer properties. It has been tested for its ability to inhibit specific cancer cell lines, particularly in the context of acute myeloid leukemia (AML). Research demonstrated that the compound could induce apoptosis in AML cells, suggesting its utility as a lead compound for further drug development aimed at treating this malignancy .
Cardiovascular Applications
The compound has also been investigated for its effects on cardiac arrhythmias. It is believed to influence the polarization-repolarization phases of cardiac action potentials, which could be beneficial in developing antiarrhythmic therapies. This mechanism of action highlights its potential role in managing heart diseases .
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized as an inhibitor in various enzyme assays. Its ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and understanding metabolic processes. Specifically, it has shown promise in inhibiting cdc2-like kinases, which are crucial for cell cycle regulation .
Neuropharmacology
In neuropharmacological research, this compound is being explored for its effects on neurotransmitter systems. Preliminary findings suggest that it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions.
Material Science
Polymer Chemistry
The compound is being studied for its applications in polymer synthesis. Its amine functionalities allow it to act as a curing agent or hardener in epoxy resins and polyurethane formulations. This property enhances the mechanical strength and thermal stability of polymeric materials .
Coatings and Adhesives
this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental factors. Its chemical structure contributes to the durability and performance of these materials under various conditions.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in any field. Toxicological assessments reveal that while the compound exhibits some degree of irritation upon dermal exposure, it has not shown significant sensitization potential in animal models . These findings are essential for evaluating its suitability for pharmaceutical formulations and industrial applications.
Summary Table of Applications
| Application Area | Specific Uses | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent (AML) | Induces apoptosis in cancer cell lines |
| Antiarrhythmic potential | Influences cardiac action potentials | |
| Biochemical Research | Enzyme inhibition studies | Modulates cdc2-like kinases |
| Neuropharmacology | Potential interaction with neurotransmitters | |
| Material Science | Polymer synthesis | Acts as curing agent in resins |
| Coatings and adhesives | Improves adhesion and durability | |
| Toxicological Studies | Safety assessments | Moderate irritation; low sensitization risk |
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propane-1,3-diamine Backbone
N1,N1-Dimethylpropane-1,3-diamine Derivatives
- Example : Compound 38 (): N1,N1-Dimethylpropane-1,3-diamine coupled to a serine-derived carbamate.
- Key Properties :
- Aqueous solubility: >10 mg/mL due to polar dimethyl groups.
- Potency: EC50 = 0.25 nM (TLR2 agonist).
- Stability: Retains enantiopurity under accelerated testing.
N1,N1,N3-Trimethylpropane-1,3-diamine Derivatives
Aromatic Group Modifications
N3-Phenyl vs. N3-Pyrazinyl Derivatives
- Example : N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride ().
- Key Properties :
- Structure: Chloropyrazinyl group replaces phenyl.
- Application: Potential antimicrobial/antiviral activity due to pyrazine’s electron-deficient aromatic system. Comparison: The pyrazinyl group may enhance interaction with nucleic acids or enzymes compared to phenyl, altering target specificity.
Benzene-1,3-diamine Analogs
Complex Pharmacological Derivatives
Verapamil Hydrochloride Impurity A ():
- Structure : N1,N3-Bis(3,4-dimethoxyphenethyl)-N1,N3-dimethylpropane-1,3-diamine.
- Key Properties :
- Comparison : Bulky dimethoxyphenethyl groups confer lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
Clomipramine-Related Compound C ():
Physicochemical and Pharmacological Data Comparison
Biological Activity
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H20ClN3
- Molecular Weight : 257.77 g/mol
- CAS Number : 121749-39-1
This compound functions as an analog of spermine and is known to induce significant biological responses through various mechanisms:
- Polyamine Metabolism : The compound activates polyamine catabolism, leading to increased levels of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) within cells. This oxidative stress can trigger apoptotic pathways.
- Caspase Activation : It has been shown to induce the release of cytochrome c from mitochondria, which activates caspase-3, a critical enzyme in the apoptotic process .
- Spermidine/Spermine N1-Acetyltransferase (SSAT) Induction : The compound potently induces SSAT mRNA and stabilizes SSAT enzyme activity, promoting further degradation of polyamines and enhancing its anticancer effects .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound:
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including glioblastoma multiforme (GBM) and prostate cancer cells.
- In Vivo Studies : In mouse models bearing xenografts of DU-145 prostate cancer cells, treatment with the compound at a dosage of 40 mg/kg resulted in significant tumor growth inhibition over multiple cycles .
Table 1: Summary of Biological Activities
Case Study 1: Glioblastoma Multiforme
A study investigated the effects of this compound on glioblastoma multiforme cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through ROS generation and caspase activation.
Case Study 2: Prostate Cancer
In a separate in vivo study involving DU-145 prostate cancer xenografts in mice, administration of the compound led to a marked reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in prostate cancer treatment.
Toxicological Profile
While the compound exhibits promising biological activities, it is essential to consider its safety profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
